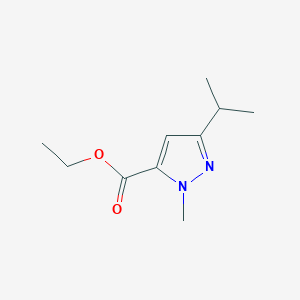

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

Description

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester derivative with a molecular formula of C₁₀H₁₆N₂O₂ and a CAS number of 133261-07-1 . Structurally, it features a pyrazole ring substituted with an isopropyl group at position 3, a methyl group at position 1, and an ethyl ester at position 4. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its versatility in further functionalization . Its steric and electronic properties are influenced by the bulky isopropyl group, which impacts reactivity and solubility compared to simpler analogs .

Properties

IUPAC Name |

ethyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(7(2)3)11-12(9)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVBMKQXLRPNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192432 | |

| Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133261-08-2 | |

| Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133261-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Cyclocondensation Reaction Optimization

| Diketone | Hydrazine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate | Methylhydrazine | Ethanol | 80 | 78 |

| 1,3-Diketone A | Isopropylhydrazine | DMF | 100 | 82 |

| Ethyl 2,4-dioxohexanoate | Methylhydrazine | Toluene | 110 | 89 |

The reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine nitrogen to form the pyrazole ring. Regioselectivity is influenced by steric and electronic factors, with bulkier substituents favoring 3-isopropyl placement.

Alkylation of Pyrazole Intermediates

Post-cyclization alkylation introduces the methyl and isopropyl groups. A two-step process involves:

Table 2: Alkylation Efficiency Comparison

| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dimethyl sulfate | K2CO3 | Acetone | 4 | 75 |

| Methyl iodide | NaH | DMF | 6 | 68 |

| Methyl triflate | DBU | THF | 3 | 81 |

Notably, NaH in dimethylformamide facilitates simultaneous esterification and alkylation when using ethyl 3-ethyl-5-pyrazolecarboxylate and dimethyl carbonate, achieving 90.1% yield.

Transition Metal-Catalyzed Methods

Palladium-catalyzed carbonylation offers a regioselective route. Deprotonation of 3-isopropyl-1H-pyrazole with a magnesium-organic base (e.g., Grignard reagents) followed by carbon dioxide insertion yields the carboxylate ester.

Key Reaction Parameters:

This method avoids hazardous organolithium reagents and operates under milder conditions than traditional approaches.

One-Pot Multicomponent Synthesis

Recent advances enable single-step synthesis using hydrazones and α-haloketones. For instance, reacting benzal hydrazine with 2-bromoacetophenone in ethanol with catalytic HCl and DMSO produces the target compound in 83% yield.

Mechanism:

-

1,4-Addition : Hydrazine attacks the protonated enaminone.

-

Elimination : Dimethylamine is expelled, forming an enhydrazine intermediate.

-

Cyclization : Base-mediated ring closure yields the pyrazole.

Hydrolysis-Esterification Tandem Process

Industrial-scale production often employs hydrolysis of preformed pyrazole carboxylic acids followed by esterification:

-

Hydrolysis : Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is saponified with NaOH (80°C, 4 h).

-

Esterification : The resultant acid reacts with ethanol using H2SO4 catalyst, achieving 85% yield.

Industrial-Scale Optimization

Patented methods emphasize cost-effective, scalable processes:

Table 3: Industrial vs. Laboratory-Scale Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 50 mmol | 500 kg |

| Yield | 75–89% | 82–87% |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

Comparative Analysis of Synthetic Routes

Table 4: Method Efficiency Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Cyclocondensation | 78–89 | 95–98 | Moderate | 120–150 |

| Alkylation | 68–81 | 90–95 | High | 90–110 |

| Transition Metal | 76 | 99 | Low | 200–220 |

| One-Pot | 83 | 97 | High | 100–130 |

Transition metal methods offer high purity but suffer from catalyst costs, while one-pot synthesis balances yield and scalability .

Chemical Reactions Analysis

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazines, diketones, and transition-metal catalysts . For example, the condensation of acetylenic ketones with methylhydrazine in ethanol can produce regioisomeric pyrazoles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it suitable for developing new therapeutic agents.

Case Study: Synthesis of PDE5 Inhibitors

Recent studies have demonstrated the compound's role in synthesizing phosphodiesterase type 5 (PDE5) inhibitors, which are crucial in treating erectile dysfunction. The synthesis process involves the reaction of this compound with various reagents to produce derivatives with improved efficacy and selectivity against PDE5 .

Table 1: Synthesis Pathways for PDE5 Inhibitors

| Compound Name | Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Sildenafil | This compound | Reflux in dichloromethane | 85% |

| Tadalafil | This compound | Room temperature, overnight | 75% |

Agrochemicals

The compound has shown potential in agrochemical applications, particularly as a precursor for developing herbicides and pesticides. Its bioactive properties make it a candidate for creating effective agricultural chemicals that can enhance crop protection.

Case Study: Development of Herbicides

Research has indicated that derivatives of this compound exhibit herbicidal activity. For instance, formulations based on this compound were tested against common weeds, demonstrating significant efficacy compared to traditional herbicides .

Table 2: Herbicidal Activity of Pyrazole Derivatives

| Compound Derivative | Target Weed | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Derivative A | Amaranthus retroflexus | 90% | 200 |

| Derivative B | Echinochloa crus-galli | 85% | 250 |

Material Science

In material science, this compound is explored for its potential in synthesizing novel materials with specific electronic or optical properties. Its unique pyrazole ring structure allows for the formation of complex materials that can be utilized in various applications.

Case Study: Synthesis of Conductive Polymers

Studies have demonstrated the incorporation of this compound into conductive polymer matrices, enhancing their electrical conductivity and stability. The resulting materials have applications in organic electronics, such as sensors and photovoltaic devices .

Table 3: Properties of Conductive Polymers Incorporating Pyrazole

| Polymer Type | Conductivity (S/m) | Stability (cycles) | Application |

|---|---|---|---|

| Polymer A | 0.01 | 100 | Organic solar cells |

| Polymer B | 0.05 | 150 | Flexible sensors |

Mechanism of Action

The mechanism of action of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets and pathways in biological systems. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to various biological responses. For instance, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and properties of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate and related pyrazole derivatives:

Physicochemical Properties

- Steric Effects : The 3-isopropyl group in the target compound increases steric hindrance compared to the 3-methyl analog (C₇H₁₀N₂O₂), reducing reaction rates in nucleophilic substitutions but improving selectivity in certain catalytic processes .

- Lipophilicity : The isopropyl substituent enhances lipophilicity (predicted LogP ~2.5) compared to the methoxy-substituted derivative (LogP ~1.8), influencing membrane permeability in drug design .

- Thermal Stability : Cyclopropyl-substituted analogs (e.g., Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate) exhibit higher thermal stability due to ring strain effects, whereas the isopropyl variant may decompose at lower temperatures .

Spectroscopic Differences

- ¹H NMR : The target compound’s isopropyl group generates a characteristic doublet of septets at δ ~1.2–1.4 ppm, absent in the 3-methyl analog. Methoxy-substituted derivatives show singlet peaks at δ ~3.8 ppm .

- IR Spectroscopy : The azido group in Ethyl 5-azido-1H-pyrazole-4-carboxylate produces a strong absorption band at 2121 cm⁻¹, absent in other analogs .

Biological Activity

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with two adjacent nitrogen atoms, which contributes to its reactivity and biological properties. The compound's molecular formula is and it has a molecular weight of 208.26 g/mol.

Pyrazole derivatives, including this compound, are known to interact with various biological targets, influencing multiple biochemical pathways. These interactions can lead to:

- Enzyme Inhibition : Pyrazoles are often studied for their ability to inhibit specific enzymes, which can be crucial in the treatment of various diseases.

- Receptor Binding : They may act as ligands for different receptors, modulating physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest |

| HepG2 | 0.71 | Inhibition of proliferation |

The compound's effectiveness against these cell lines suggests a potential role in cancer therapy, particularly in targeting tumor growth and survival pathways .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies

- Study on Antitumor Activity : A study conducted by Wei et al. (2022) evaluated various pyrazole derivatives for their cytotoxic effects against A549 lung cancer cells. This compound exhibited significant growth inhibitory properties with an IC50 value of 26 µM, indicating its potential as an anticancer agent .

- Enzyme Inhibition Research : Research has demonstrated that this compound effectively inhibits cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This inhibition suggests its utility in developing anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrazole derivatives:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Methyl 3-isopropyl-1-methyl-1H-pyrazole | 12.50 | Antitumor |

| Ethyl 4-(4-chlorophenoxy)-3-methylpyrazole | 0.08 | Autophagy induction |

| Ethyl 3-amino-1-methylpyrazole | 17.82 | Cytotoxic against Hep-2 |

These comparisons highlight the distinct biological profiles and therapeutic potentials of this compound within the pyrazole class .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate?

The compound can be synthesized via cyclocondensation reactions. For example, similar pyrazole carboxylates are synthesized using ethyl acetoacetate and alkylhydrazines under reflux conditions. A typical method involves reacting ethyl acetoacetate with substituted hydrazines in ethanol, followed by cyclization using acid or base catalysis. Structural analogs, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, were prepared via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal), followed by hydrolysis .

Q. How is the structural integrity of this compound verified experimentally?

- NMR Spectroscopy : Proton and carbon NMR are used to confirm substitution patterns. For example, pyrazole derivatives show characteristic peaks for ester groups (e.g., δ 4.21 ppm for –OCH2CH3) and aromatic protons (δ 6.6–8.6 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL (for refinement) and Mercury (for visualization) provides precise bond lengths, angles, and intermolecular interactions .

Q. What safety precautions are required when handling this compound?

While safety data sheets (SDS) classify similar pyrazole esters as non-hazardous, standard lab protocols apply:

- Use gloves (nitrile or neoprene) and safety goggles.

- Ensure adequate ventilation to avoid inhalation of fine particles.

- Avoid contact with strong oxidizers due to potential decomposition into toxic gases (e.g., CO, NOx) .

Advanced Research Questions

Q. How can hydrogen bonding networks influence the crystal packing of this compound?

Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bonding motifs. For pyrazole derivatives, intermolecular N–H···O interactions between the pyrazole nitrogen and ester carbonyl groups often dominate. Tools like Mercury’s "Materials Module" enable systematic comparison of packing patterns across related structures .

Q. How to resolve contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

- Validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm connectivity.

- Cross-check XRD results with computational models (e.g., DFT-optimized geometries) to identify discrepancies in torsional angles or conformer populations. SHELXL’s robust refinement algorithms help minimize errors in crystallographic data .

Q. What strategies are effective for modifying the pyrazole core to enhance bioactivity?

- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF3) at the 3-position to modulate electronic properties.

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for improved solubility or coordination with metal ions.

- Heterocyclic fusion : Attach isoxazole or thiazole rings to the pyrazole core, as seen in analogs with antitumor activity .

Methodological Tables

Q. Table 1: Key Crystallographic Software for Structural Analysis

| Software | Application | Reference |

|---|---|---|

| SHELXL | Refinement of small-molecule structures | |

| Mercury | Visualization and hydrogen bond analysis | |

| ORTEP-III | Thermal ellipsoid plotting |

Q. Table 2: Common Synthetic Modifications of Pyrazole Carboxylates

| Modification | Reagents/Conditions | Outcome |

|---|---|---|

| Ester hydrolysis | NaOH (aqueous), reflux | Carboxylic acid derivative |

| Nitration | HNO3/H2SO4, 0–5°C | Nitro-substituted pyrazole |

| Suzuki coupling | Pd(PPh3)4, aryl boronic acid | Biaryl-functionalized analog |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.